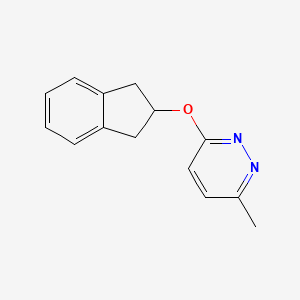![molecular formula C20H17N3O3 B2414146 N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-2-oxo-2H-croman-3-carboxamida CAS No. 1795441-61-0](/img/structure/B2414146.png)
N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-2-oxo-2H-croman-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer therapy.
Aplicaciones Científicas De Investigación
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: This compound is explored for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide interacts with its targets by inhibiting the FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The affected pathways by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide’s action include the inhibition of cell proliferation and induction of apoptosis. It also significantly inhibits the migration and invasion of cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine and chromene moieties. The final coupling step usually involves the reaction of these moieties with a suitable amine to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Chromene derivatives: These compounds contain the chromene moiety and are known for their diverse pharmacological properties
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the pyrrolo[2,3-b]pyridine and chromene structures, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
2-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-13-15-5-1-2-7-17(15)26-20(16)25)22-10-4-11-23-12-8-14-6-3-9-21-18(14)23/h1-3,5-9,12-13H,4,10-11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTKXNIFZADPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
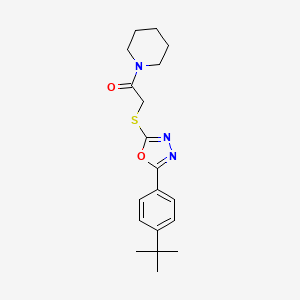
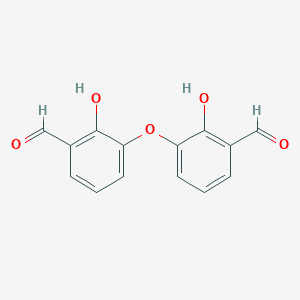
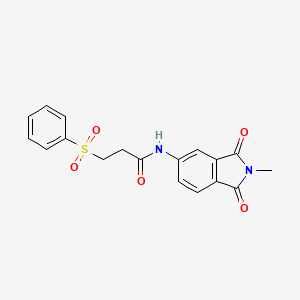
![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
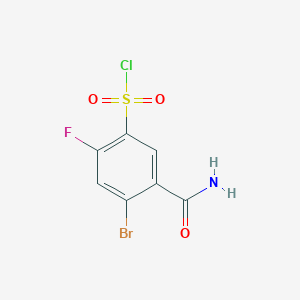
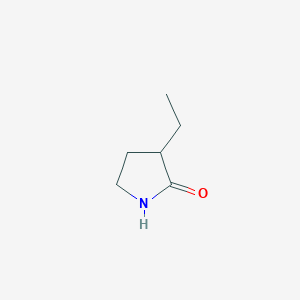
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
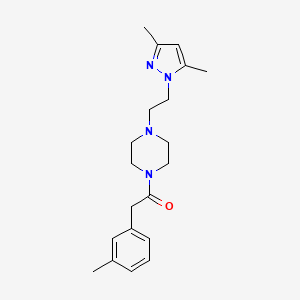
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)
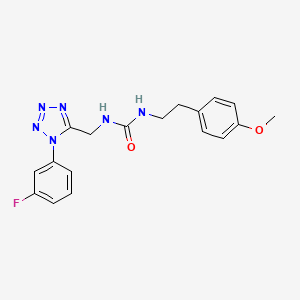

![2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2414084.png)
